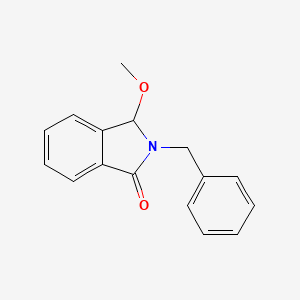
2-benzyl-3-methoxy-3H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-3-methoxy-3H-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials. The structure of this compound consists of a benzyl group attached to the nitrogen atom and a methoxy group at the third position of the isoindolinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-methoxy-3H-isoindol-1-one typically involves the condensation of an aromatic primary amine with a suitable carbonyl compound. One common method is the reaction of benzylamine with 3-methoxyphthalic anhydride under reflux conditions in the presence of a suitable solvent such as toluene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-3-methoxy-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted isoindolinone derivatives.
Scientific Research Applications
2-benzyl-3-methoxy-3H-isoindol-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-benzyl-3-methoxy-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-benzyl-3-methoxy-3H-isoindol-1-one can be compared with other similar compounds, such as:
2-benzyl-3-methyleneisoindolin-1-one: Similar structure but with a methylene group instead of a methoxy group.
3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: Contains a hydroxyl group and a phenyl group, showing different reactivity and biological activities.
1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid: An indole derivative with different substitution patterns and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to its analogs.
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-benzyl-3-methoxy-3H-isoindol-1-one |
InChI |
InChI=1S/C16H15NO2/c1-19-16-14-10-6-5-9-13(14)15(18)17(16)11-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3 |
InChI Key |
OKWKAZCOSXQFFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















